N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)propanamide is a synthetic amide derivative featuring a 2,2'-bithiophene core linked to a hydroxyethyl-propanamide group. The bithiophene moiety provides extended π-conjugation, which may influence electronic properties and biological activity. The hydroxyethyl group enhances solubility in polar solvents, while the propanamide backbone is a common pharmacophore in drug design.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-2-13(16)14-8-9(15)10-5-6-12(18-10)11-4-3-7-17-11/h3-7,9,15H,2,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBLZOGMGUVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide typically involves the following steps:
Formation of the Bithiophene Intermediate: The bithiophene moiety can be synthesized through a Suzuki-Miyaura coupling reaction, where two thiophene rings are coupled using a palladium catalyst and a boronic acid derivative.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the bithiophene intermediate.
Formation of the Amide Bond: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production methods for N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide can undergo various types of chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
Organic Semiconductors
The presence of the bithiophene structure in N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide enhances its electronic properties, making it a candidate for use in organic semiconductor applications. Bithiophenes are known for their high charge carrier mobility and stability, which are critical for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
Device Fabrication
Research has indicated that compounds with bithiophene structures can be incorporated into thin-film transistors and photovoltaic devices. The synthesis of this compound typically involves multi-step reactions that allow for the precise tuning of its electronic properties, facilitating its integration into device architectures .
Materials Science
Polymer Blends
In materials science, the incorporation of this compound into polymer blends can enhance the mechanical and thermal properties of polymers. The unique interactions between the bithiophene moiety and polymer matrices can lead to improved material performance in applications such as coatings and composites .
Nanostructured Materials
The synthesis methods for this compound allow for the creation of nanostructured materials that can be utilized in sensors and other electronic devices. The ability to fine-tune the molecular structure opens avenues for developing advanced materials with tailored properties .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Electronics | Use in OLEDs, OPVs, OFETs | Enhanced device performance |
| Medicinal Chemistry | Anticancer and antimicrobial activities | Development of new therapeutic agents |
| Materials Science | Improvement in polymer blends and nanostructured materials | Enhanced mechanical and thermal properties |
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide in organic electronics involves the delocalization of π-electrons across the bithiophene moiety, which enhances its conductivity and charge transport properties. The hydroxyethyl group can also participate in hydrogen bonding, which can influence the compound’s interactions with other molecules and materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Solubility and Stability
- Hydroxyethyl Group: Enhances water solubility compared to non-polar analogues (e.g., diphenylethyl in ) .
- Bithiophene Stability : Susceptible to photooxidation; brominated derivatives (e.g., BAI4 in ) improve stability for industrial use .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide is an organic compound that has garnered interest in various scientific fields, particularly due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C₁₇H₁₅N₁O₂S₂
- Molecular Weight : Approximately 329.4 g/mol
- CAS Number : 2097869-49-1
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Bithiophene Intermediate :
- Achieved through a Suzuki-Miyaura coupling reaction using palladium catalysts.
- Attachment of the Hydroxyethyl Group :
- Introduced via nucleophilic substitution with a hydroxyethyl halide.
- Formation of the Amide Bond :
- The final step involves reacting the hydroxyethyl-bithiophene intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) to yield the amide bond .
1. Anticancer Properties
Research indicates that compounds featuring bithiophene moieties exhibit significant anticancer activity. For instance, structural analogs have been shown to inhibit cellular growth in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. Specifically, compounds with similar structural features demonstrated IC50 values in the nanomolar range against these cell lines .
3. Organic Electronics Applications
The compound's electronic properties make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The conjugated system facilitates charge transport, which is crucial for these applications .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that structural modifications in bithiophene derivatives can enhance anticancer activity significantly compared to their parent compounds .
- Another investigation highlighted the potential of similar thiophene-based compounds as inhibitors of key enzymes involved in tumor growth and proliferation .
Q & A
Q. What are the key synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves coupling bithiophene derivatives with hydroxyethyl-propanamide precursors. A common approach uses Suzuki-Miyaura cross-coupling to construct the bithiophene core, followed by amidation to introduce the propanamide group . Optimization includes:
- Catalyst screening : High-throughput testing of palladium catalysts (e.g., Pd(PPh₃)₄) to improve yield .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity while minimizing side reactions .
- Temperature control : Maintaining 60–80°C during coupling steps to balance reaction rate and byproduct formation .
Q. Which characterization techniques are critical for confirming structural integrity?
- Methodological Answer: Essential techniques include:
Q. What are the primary applications of this compound in materials science?
- Methodological Answer: The bithiophene moiety enables π–π stacking, making it suitable for:
- Organic electronics : As a charge-transport layer in OLEDs or organic photovoltaics (OPVs) .
- Conductive polymers : Incorporation into polythiophene derivatives to enhance conductivity .
Advanced Research Questions
Q. How can computational modeling predict biological targets or material properties?
- Methodological Answer:
- Molecular docking : Simulate interactions with enzymes (e.g., FABP4) using software like AutoDock Vina, focusing on hydrogen bonding (hydroxyethyl group) and hydrophobic interactions (bithiophene) .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict charge transport efficiency in OPVs .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer: Discrepancies often arise from:
- Catalyst purity : Use freshly prepared Pd catalysts to avoid deactivation .
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted thiophene derivatives) and adjust stoichiometry .
- Scale-up protocols : Transition from batch to continuous flow chemistry for reproducible yields >80% .
Q. How do substituents on the bithiophene core influence electronic properties?
- Methodological Answer:
- Electron-donating groups (e.g., methoxy): Increase HOMO energy, enhancing hole mobility in semiconductors .
- Electron-withdrawing groups (e.g., sulfonamide): Lower LUMO energy, improving electron affinity for photovoltaic applications .
- Experimental validation : Use cyclic voltammetry to measure redox potentials and correlate with DFT-predicted energy levels .
Data Contradictions and Validation
- Synthetic Routes : emphasizes Vilsmeier formylation for regioselectivity, while highlights Suzuki coupling. Cross-validate with NMR to confirm product regiochemistry .
- Biological Activity : Preliminary studies suggest enzyme inhibition (), but conflicting reports on specificity. Use knock-out cell models to isolate target pathways .
Research Workflow Recommendations
Synthesis : Prioritize Suzuki coupling with Pd(PPh₃)₄ in THF at 70°C .
Characterization : Combine NMR, HRMS, and DSC for structural and thermal profiling .
Application Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
